3-fluoro-4-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide 3-fluoro-4-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034235-70-4
VCID: VC5211133
InChI: InChI=1S/C17H18FN3O4S/c1-10-7-14-15(21(3)26(23,24)20(14)2)9-13(10)19-17(22)11-5-6-16(25-4)12(18)8-11/h5-9H,1-4H3,(H,19,22)
SMILES: CC1=CC2=C(C=C1NC(=O)C3=CC(=C(C=C3)OC)F)N(S(=O)(=O)N2C)C
Molecular Formula: C17H18FN3O4S
Molecular Weight: 379.41

3-fluoro-4-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide

CAS No.: 2034235-70-4

Cat. No.: VC5211133

Molecular Formula: C17H18FN3O4S

Molecular Weight: 379.41

* For research use only. Not for human or veterinary use.

3-fluoro-4-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide - 2034235-70-4

Specification

CAS No. 2034235-70-4
Molecular Formula C17H18FN3O4S
Molecular Weight 379.41
IUPAC Name 3-fluoro-4-methoxy-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)benzamide
Standard InChI InChI=1S/C17H18FN3O4S/c1-10-7-14-15(21(3)26(23,24)20(14)2)9-13(10)19-17(22)11-5-6-16(25-4)12(18)8-11/h5-9H,1-4H3,(H,19,22)
Standard InChI Key QAEQLFDWQZNHQX-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1NC(=O)C3=CC(=C(C=C3)OC)F)N(S(=O)(=O)N2C)C

Introduction

Structural Overview

This compound is categorized as a benzamide derivative functionalized with a fluorine atom and a methoxy group on the benzene ring. Additionally, it incorporates a thiadiazole moiety (specifically a 1,2,5-thiadiazole), which is known for its pharmacological relevance.

Key Structural Features:

  • Fluorine Substitution: Enhances metabolic stability and lipophilicity.

  • Methoxy Group: Contributes to electronic properties and potential hydrogen bonding interactions.

  • Thiadiazole Core: A heterocyclic structure with nitrogen and sulfur atoms that often exhibits bioactivity.

Molecular Formula:

C17_{17}H17_{17}FN2_{2}O4_{4}S

Synthesis Pathways

While specific methods for synthesizing this compound were not directly available in the provided search results, general synthetic strategies for similar compounds involve:

  • Benzamide Formation:

    • Reacting an amine derivative (e.g., containing the thiadiazole group) with an acyl chloride or anhydride to form the benzamide backbone.

  • Functionalization of the Benzene Ring:

    • Methoxy and fluorine groups can be introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution (SNAr).

  • Thiadiazole Introduction:

    • The thiadiazole moiety can be synthesized separately through cyclization reactions involving thiosemicarbazides or other sulfur-containing precursors.

Example Reaction Scheme:

StepReagents/ConditionsProduct
1Amine + Benzoyl ChlorideBenzamide
2Fluorination/MethoxylationFunctionalized Benzamide
3Thiadiazole CouplingFinal Compound

Medicinal Chemistry

The inclusion of the thiadiazole ring suggests potential applications in drug discovery due to its known bioactivities:

  • Anticancer Activity: Thiadiazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

  • Antimicrobial Properties: The heterocyclic structure can interact with bacterial enzymes or DNA.

  • Anti-inflammatory Effects: Certain benzamide derivatives are explored for their role in modulating inflammatory pathways.

Agrochemicals

Similar compounds have been investigated as plant protection agents or pesticides due to their ability to target specific pests while maintaining environmental stability .

Thiadiazole Derivatives

Studies highlight that thiadiazoles exhibit diverse biological activities due to their aromaticity, mesoionic nature, and ability to cross cellular membranes . These properties make them promising candidates for pharmaceutical development.

Benzamide Derivatives

Benzamides are widely used in medicinal chemistry for their ability to bind to various biological targets, including receptors and enzymes.

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